molecular formula C17H18N6O2 B5263980 methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate

methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate

Cat. No.: B5263980
M. Wt: 338.4 g/mol
InChI Key: BGKGPEMXNAHOPM-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[72102,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1R,9S)-5-amino-4-cyano-12-methyl-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-3-yl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-23-8-3-4-12(23)14-11(5-8)21-16(19)9(6-18)13(14)10-7-20-22-15(10)17(24)25-2/h7-8,12H,3-5H2,1-2H3,(H2,19,21)(H,20,22)/t8-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGPEMXNAHOPM-QPUJVOFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C3=C(C2)N=C(C(=C3C4=C(NN=C4)C(=O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1C3=C(C2)N=C(C(=C3C4=C(NN=C4)C(=O)OC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.